molecular formula C4H8O B155703 trans-2,3-Dimethyloxirane CAS No. 1758-32-3

trans-2,3-Dimethyloxirane

Cat. No. B155703
CAS RN: 1758-32-3
M. Wt: 72.11 g/mol
InChI Key: PQXKWPLDPFFDJP-QWWZWVQMSA-N
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Description

Trans-2,3-Dimethyloxirane is a type of oxirane derivative . Oxirane derivatives are often used as benchmarks for chiroptical spectroscopies due to their small size and relative rigidity . Trans-2,3-Dimethyloxirane has the molecular formula C4H8O .


Molecular Structure Analysis

The molecular structure of trans-2,3-Dimethyloxirane has been analyzed using high-level quantum-chemical calculations at the coupled-cluster level . The equilibrium structure and harmonic force fields have been evaluated, and anharmonic contributions have been computed . The best theoretical estimates of the equilibrium structures and vibrational wavenumbers show very good agreement with the most accurate experimental data .


Chemical Reactions Analysis

Reaction mechanisms of trans-2,3-Dimethyloxirane have been inferred via the detection of products from Cl-initiated oxidation . The experiments were conducted at 10 Torr and temperatures of 650 K and 800 K .


Physical And Chemical Properties Analysis

Trans-2,3-Dimethyloxirane has a molecular weight of 72.1057 . More detailed physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Vibrational Spectra and Torsional Analyses

Vibrational spectra studies of trans-2,3-dimethyloxirane have been conducted, revealing insights into its torsional motions and vibrational assignments. These studies provide essential data for understanding the compound's molecular structure and behavior in different phases (Durig, Nease, & Rizzolo, 1983) (Durig, Nease, & Rizzolo, 1983).

Synthesis and Circular Dichroism

Research on the synthesis of trans-2,3-dimethyloxirane and its enantiomers has been carried out. These studies also explore the compound's vibrational circular dichroism (VCD) spectra, contributing to our understanding of its stereochemical properties (Pickard et al., 1992) (Pickard et al., 1992).

Hydrogenolysis and Isomerization on Metals

The compound's behavior during hydrogenolysis and isomerization on metal catalysts like Pt has been investigated, providing insights into the mechanisms of these transformations and the effects of hydrogen pressure and temperature (Bartók et al., 1986) (Bartók et al., 1986).

Microwave Spectrum Analysis

Studies on the microwave spectrum of trans-2,3-dimethyloxirane have been conducted, focusing on its excited torsional states. This research aids in the understanding of the compound's internal rotation splittings and hindering potential (Hartwig & Dreizler, 1996) (Hartwig & Dreizler, 1996).

Theoretical Studies on Circular Dichroism and VUV Spectra

Ab initio configuration interaction calculations have been performed on trans-2,3-dimethyloxirane to understand its circular dichroism and VUV spectra. These studies help in elucidating its electronic structure and spectral properties (Carnell, Grimme, & Peyerimhoff, 1994) (Carnell, Grimme, & Peyerimhoff, 1994).

Stereochemical Reactions with Thiocarbonyl Compounds

Research has been conducted on the stereochemical course of reactions between thiocarbonyl compounds and trans-2,3-dimethyloxirane, providing valuable insights into the formation of oxathiolanes and the stereochemistry involved (Blagoev, Linden, & Heimgartner, 2000) (Blagoev, Linden, & Heimgartner, 2000).

Flavonoid Epoxides Reactions

Investigations into the reactions of trans-2,3-dimethyloxirane with flavonoid compounds have been carried out, exploring its potential as an epoxidising agent and its role in synthesizing trans-2,3-dihydroflavonols (Burke & O'Sullivan, 1997) (Burke & O'Sullivan, 1997).

Safety And Hazards

Trans-2,3-Dimethyloxirane is considered hazardous. It is highly flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing genetic defects .

properties

IUPAC Name

(2R,3R)-2,3-dimethyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXKWPLDPFFDJP-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2,3-Dimethyloxirane

CAS RN

21490-63-1
Record name trans-2,3-dimethyloxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.355
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
324
Citations
H Hartwig, H Dreizler - Zeitschrift für Naturforschung A, 1996 - degruyter.com
The microwave spectrum of trans-2,3-dimethyloxirane (CH 3 CHOCHCH 3 ) in the excited tor-sional states υ 17 = 1 and υ 33 = 1 has been measured in the range from 8 to 26 GHz and …
Number of citations: 380 www.degruyter.com
N Borho, Y Xu - Physical Chemistry Chemical Physics, 2007 - pubs.rsc.org
High resolution rotational spectroscopy complemented by ab initio calculations has been used to elucidate the diastereomeric interactions in 1 : 1 complexes of ethanol, a transient …
Number of citations: 40 pubs.rsc.org
V Barone, M Biczysko, J Bloino… - The Journal of chemical …, 2014 - pubs.aip.org
Oxirane derivatives are the most used benchmarks for chiroptical spectroscopies in view of their small size and relative rigidity. The molecular structure, vibrational harmonic and …
Number of citations: 63 pubs.aip.org
TM Black, PK Bose, PL Polavarapu… - Journal of the …, 1990 - ACS Publications
Conclusions The present analysis for the pyridine crowns suggests that the CD of the pyridine n transition is, in these compounds, a sensitive extrinsic probe of the crown holes, and …
Number of citations: 38 pubs.acs.org
AC Doner, MM Davis, AL Koritzke… - … journal of chemical …, 2021 - Wiley Online Library
Oxiranes are a class of cyclic ethers formed in abundance during low‐temperature combustion of hydrocarbons and biofuels, either via chain‐propagating steps that occur from …
Number of citations: 19 onlinelibrary.wiley.com
ID Sorokin, VI Feldman, OL Melnikova… - Mendeleev …, 2011 - chem.msu.su
† CFCl3 (Freon 11,~ 99%, Aldrich), CF3CCl3 (Freon 113a, obtained syn thetically5 from Freon 113, 99%, Aldrich; the main product constituted more than 99% of the mixture) were used; …
Number of citations: 18 www.chem.msu.su
M Blagoev, A Linden, H Heimgartner - Helvetica Chimica Acta, 2000 - Wiley Online Library
The reactions of thiocarbonyl compounds with cis‐2,3‐dimethyloxirane (1a) in CH 2 Cl 2 in the presence of BF 3 ⋅Et 2 O or SnCl 4 led to trans‐4,5‐dimethyl‐1,3‐oxathiolanes, whereas …
Number of citations: 21 onlinelibrary.wiley.com
A Rauk, D Yang - The Journal of Physical Chemistry, 1992 - ACS Publications
Incorporation of electron correlation is found to have very little effect. The relative intensities of absorption and circular dichroism in the CH stretching region of the IR spectrum are not as …
Number of citations: 38 pubs.acs.org
M Carnell, S Grimme, SD Peyerimhoff - Chemical physics, 1994 - Elsevier
Ab initio configuration interaction calculations with various molecular orbital basis sets have been carried out for the first states of each type (X 1 A, ten n(b)→Ryd, n(b)→σ*, four σ→Ryd, …
Number of citations: 41 www.sciencedirect.com
JR Durig, AB Nease, JJ Rizzolo - Journal of Molecular Structure, 1983 - Elsevier
The Raman spectra of cis-2,3-dimethyloxirane and trans-2,3-dimethyloxirane in the vapor, liquid, and polycrystalline solid phases are reported for the region between 25 and 3100 cm −…
Number of citations: 8 www.sciencedirect.com

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